Behavioral Inactivity of d-THP in Mouse Models of Anxiety and Depression: A Direct In Vivo Comparison with l-THP and dl-THP
In a direct head-to-head study evaluating the therapeutic potential of tetrahydropalmatine stereoisomers, d-THP was found to be completely inactive in standard rodent behavioral assays for anxiety and depression, in stark contrast to the robust efficacy of l-THP [1]. Specifically, l-THP demonstrated significant anxiolytic potency in the elevated plus-maze test across a dose range of 0.1–2.5 mg/kg and antidepressant efficacy in the tail suspension test at 0.5–5.0 mg/kg. In contrast, d-THP showed no activity in either behavioral paradigm [1]. This data establishes d-THP as a stereoselective negative control for in vivo behavioral studies involving l-THP or the racemate dl-THP, underscoring that the pharmacological activity in this class is exclusively attributed to the levorotatory enantiomer.
| Evidence Dimension | In vivo behavioral activity (anxiolytic and antidepressant) |
|---|---|
| Target Compound Data | Inactive (no effect) |
| Comparator Or Baseline | l-THP (levorotatory enantiomer): Active at 0.1–2.5 mg/kg (anxiolytic) and 0.5–5.0 mg/kg (antidepressant); dl-THP (racemate): Active but less potent than l-THP |
| Quantified Difference | Complete loss of efficacy for d-THP vs. l-THP |
| Conditions | Mouse elevated plus-maze test (anxiolysis) and tail suspension test (antidepressant) following oral administration |
Why This Matters
This stark functional dichotomy validates d-THP as an essential inactive control compound when designing experiments to confirm that observed CNS effects of l-THP or dl-THP are due to stereospecific target engagement rather than off-target or non-specific mechanisms.
- [1] Li R, Mat WK, Chan WM, et al. Fast-acting effects of l-tetrahydropalmatine on depression and anxiety in mice. International Journal of Psychiatry and Mental Health. 2019;1. View Source
